3-allyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It contains the elements carbon ©, hydrogen (H), nitrogen (N), and oxygen (O), and its molecular formula is C14H17N5O31.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a purine derivative with an allyl group and a 2-hydroxyethyl group. However, without specific information or research papers, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be based on the purine structure, with additional groups attached at the 3, 8, and 1 positions. The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the functional groups present in the molecule. The allyl group might undergo reactions typical of alkenes, such as addition reactions. The hydroxyethyl group might undergo reactions typical of alcohols.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some properties that could be predicted include its solubility in various solvents, its melting and boiling points, and its reactivity with various reagents.Scientific Research Applications
Synthesis and Pharmacological Evaluation
- Synthesis of Derivatives : The compound has been utilized in the synthesis of various derivatives, such as N-8-arylpiperazinylpropyl derivatives and amide derivatives, to explore potential pharmacological activities (Zagórska et al., 2009).
Receptor Affinity and Molecular Studies
- Receptor Affinity Studies : Research has been conducted on the affinity of arylpiperazinylalkyl derivatives for serotonin and dopamine receptors. The presence of a substituent at specific positions of the imidazo[2,1-f]purine-2,4-dione system has been found crucial for receptor affinity and selectivity (Zagórska et al., 2015).
Evaluation as Potential Antidepressant Agents
- Potential Antidepressant Effects : Some derivatives have been evaluated for their antidepressant and anxiolytic activities in vivo. For instance, certain compounds exhibited significant potential in forced swim tests in mice (Zagórska et al., 2016).
Studies on Phosphodiesterases Activity
- Phosphodiesterases Activity Analysis : Derivatives have been tested for inhibitory potencies against phosphodiesterases, revealing insights into structure-activity relationships and providing promising structures for further modification (Zagórska et al., 2016).
Antagonistic Activity Studies
- Antagonistic Activity on Adenosine Receptors : Studies have extended to evaluating the effect of different substitutions at various positions of the molecule, improving potency and hydrophilicity. These derivatives have been investigated as antagonists for A3 adenosine receptors (Baraldi et al., 2008).
Safety And Hazards
Without specific information, it’s difficult to provide details about the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it.
Future Directions
The future directions for research on this compound would depend on its potential applications. If it has biological activity, it could be studied as a potential drug. If it has interesting chemical properties, it could be studied for its potential use in chemical synthesis or materials science.
properties
IUPAC Name |
6-(2-hydroxyethyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3/c1-4-5-18-12(21)10-11(16(3)14(18)22)15-13-17(6-7-20)9(2)8-19(10)13/h4,8,20H,1,5-7H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCAAYQKHKZXCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCO)N(C(=O)N(C3=O)CC=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-allyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
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